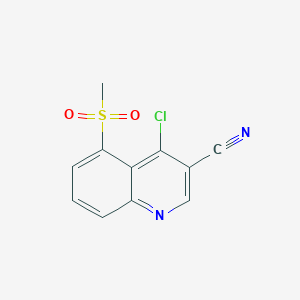
4-Chloro-5-(methylsulfonyl)quinoline-3-carbonitrile
描述
4-Chloro-5-(methylsulfonyl)quinoline-3-carbonitrile is a chemical compound with the molecular formula C11H7ClN2O2S and a molecular weight of 266.7 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
属性
分子式 |
C11H7ClN2O2S |
|---|---|
分子量 |
266.70 g/mol |
IUPAC 名称 |
4-chloro-5-methylsulfonylquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H7ClN2O2S/c1-17(15,16)9-4-2-3-8-10(9)11(12)7(5-13)6-14-8/h2-4,6H,1H3 |
InChI 键 |
BRTGOYUAGSWJDW-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC=CC2=NC=C(C(=C21)Cl)C#N |
产品来源 |
United States |
准备方法
The synthesis of 4-Chloro-5-(methylsulfonyl)quinoline-3-carbonitrile involves several steps. One common method includes the reaction of 4-chloroquinoline-3-carbonitrile with methylsulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反应分析
4-Chloro-5-(methylsulfonyl)quinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents in the presence of a palladium catalyst.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-Chloro-5-(methylsulfonyl)quinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Chloro-5-(methylsulfonyl)quinoline-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
相似化合物的比较
4-Chloro-5-(methylsulfonyl)quinoline-3-carbonitrile can be compared with other quinoline derivatives, such as:
4-Chloroquinoline-3-carbonitrile: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.
5-Methylsulfonylquinoline-3-carbonitrile: Lacks the chloro group, which may influence its chemical properties and applications.
Quinoline-3-carbonitrile: The parent compound without any substituents, used as a starting material for various derivatives.
The presence of both the chloro and methylsulfonyl groups in this compound makes it unique and potentially more versatile in its applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


